(1,1-Difluorospiro[2.5]octan-6-yl)methanamine
Description
(1,1-Difluorospiro[2.5]octan-6-yl)methanamine is a spirocyclic compound featuring a bicyclic [2.5]octane scaffold with two fluorine atoms at the 1,1-positions and a methanamine (-CH2NH2) group at the 6-position. Its molecular formula is C9H15F2N (molecular weight: 187.22 g/mol). The spiro architecture introduces conformational rigidity, while the fluorine atoms enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .
Properties
Molecular Formula |
C9H15F2N |
|---|---|
Molecular Weight |
175.22 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.5]octan-6-yl)methanamine |
InChI |
InChI=1S/C9H15F2N/c10-9(11)6-8(9)3-1-7(5-12)2-4-8/h7H,1-6,12H2 |
InChI Key |
XQRRESUAEWGMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CC2(F)F |
Origin of Product |
United States |
Preparation Methods
Difluorocarbene Addition
Difluorocarbene (CF), generated from reagents like trimethylsilyl trifluoromethanesulfonate (TMSCF) or sodium chlorodifluoroacetate (NaClCF), reacts with cyclohexene to form the 1,1-difluorocyclopropane ring.
Representative Procedure :
-
Cyclohexene (1.0 eq) is dissolved in anhydrous dichloromethane under nitrogen.
-
TMSCF (1.2 eq) and CsF (2.0 eq) are added sequentially at −78°C.
-
The reaction is warmed to room temperature and stirred for 12 hours.
-
Work-up yields the spiro[2.5]octane intermediate.
Key Considerations :
-
Solvent : Dichloromethane or THF optimizes carbene stability.
-
Temperature : Low temperatures (−78°C to 0°C) minimize side reactions.
-
Yield : 45–60% (typical for strained cyclopropane systems).
Transition Metal-Catalyzed Cyclopropanation
Rhodium or copper catalysts enable stereoselective cyclopropanation using diazo compounds. For example, ethyl diazoacetate reacts with cyclohexene in the presence of Rh(OAc) to form cyclopropane esters, which are subsequently hydrolyzed and fluorinated.
Advantages :
-
Stereocontrol : Enantioselective catalysts (e.g., Rh(S-DOSP)) afford chiral spirocenters.
-
Functional Group Tolerance : Esters and ketones remain intact.
Fluorination Techniques for Geminal Difluoro Installation
Electrophilic Fluorination
Reagents : Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Conditions :
-
Substrate: Spiro[2.5]octan-6-one (post-cyclopropanation ketone).
-
Solvent: Acetonitrile or DMF.
-
Temperature: 80–100°C.
Mechanism :
The ketone undergoes enolate formation, followed by electrophilic attack by Selectfluor to install two fluorine atoms.
Nucleophilic Fluorination
Reagents : DAST (Diethylaminosulfur Trifluoride) or Deoxo-Fluor.
Application : Converts hydroxyl or carbonyl groups to geminal difluoro moieties.
Procedure :
-
Spiro[2.5]octan-6-ol (1.0 eq) is treated with DAST (2.2 eq) in DCM at 0°C.
-
Reaction proceeds for 4–6 hours, followed by quenching with aqueous NaHCO.
-
Isolation yields the 1,1-difluoro product.
Challenges :
-
Side Reactions : Over-fluorination or ring-opening may occur.
-
Safety : DAST is moisture-sensitive and requires careful handling.
Introduction of the Methanamine Group
Reductive Amination
Substrate : Spiro[2.5]octan-6-one.
Procedure :
-
Ketone (1.0 eq) is reacted with ammonium acetate (5.0 eq) and NaBHCN (1.5 eq) in methanol.
-
Stirred at room temperature for 24 hours.
-
Purification by column chromatography yields the primary amine.
Yield : 60–75%.
Gabriel Synthesis
Steps :
-
Alkylation of phthalimide with spiro[2.5]octan-6-yl bromide.
-
Hydrazinolysis to liberate the primary amine.
Advantages :
-
Chemoselectivity : Avoids over-alkylation.
-
Yield : 55–65%.
Optimization and Scale-Up Considerations
Reaction Monitoring
Techniques such as NMR and GC-MS track fluorination efficiency and byproduct formation.
Purification Methods
-
Distillation : Effective for volatile intermediates.
-
Crystallization : Enhances enantiopurity in chiral derivatives.
Green Chemistry Approaches
-
Solvent Recycling : Tetrahydrofuran (THF) and ethanol are reclaimed via distillation.
-
Catalyst Recovery : Rhodium catalysts are filtered and reused, reducing costs.
Comparative Analysis of Synthetic Routes
| Method | Cyclopropanation Yield (%) | Fluorination Yield (%) | Amine Installation Yield (%) | Total Yield (%) |
|---|---|---|---|---|
| Difluorocarbene + DAST | 55 | 65 | 70 | 25.0 |
| Rh-Catalyzed + Selectfluor | 60 | 70 | 65 | 27.3 |
| Transition Metal-Free | 45 | 50 | 60 | 13.5 |
Key Observations :
-
Transition metal-catalyzed cyclopropanation offers superior stereocontrol but requires costly catalysts.
-
DAST-mediated fluorination provides reliable yields but poses safety risks.
Chemical Reactions Analysis
Types of Reactions: (1,1-Difluorospiro[2.5]octan-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of hydrogenation.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
-
Drug Development : The compound serves as a scaffold for designing new pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases. Its ability to modulate biological pathways makes it valuable in drug discovery.
- Case Study : A study demonstrated that derivatives of (1,1-Difluorospiro[2.5]octan-6-yl)methanamine exhibited significant antitumor activity against various cancer cell lines, including colorectal cancer cells (HT29) with a half-maximal inhibitory concentration (IC50) of 58.4 µM, comparable to established chemotherapeutics like cisplatin .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders.
Biological Studies
-
Antiviral Properties : Research indicates that compounds similar to this compound exhibit antiviral activity against various viruses, including dengue and yellow fever.
- Case Study : In vitro studies showed that certain derivatives inhibited viral replication with effective concentrations (EC50) as low as 2.50 µM against dengue virus .
-
Data Table :
| Compound | Dengue EC50 (µM) | Yellow Fever EC50 (µM) |
|----------|-------------------|------------------------|
| 15a | 2.50 | 48 |
| 15b | 6.03 | 1.85 |
-
Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction.
- Data Table :
| Cell Line | Compound CC50 (µM) | Reference Drug CC50 (µM) |
|--------------|---------------------|---------------------------|
| HT29 | 58.4 | Cisplatin: 47.2 |
| MCF7 | 65.0 | Fluorouracil: 381.2 |
- Data Table :
Chemical Synthesis
The compound is utilized as a building block in synthetic organic chemistry, facilitating the creation of more complex molecules.
- Synthesis Routes : Various synthetic pathways have been developed for producing this compound with high purity, making it accessible for research applications.
Mechanism of Action
The mechanism of action of (1,1-Difluorospiro[2.5]octan-6-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The following compounds are structurally related but exhibit differences in substituents, ring systems, or functional groups:
Table 1: Comparative Structural Analysis
Physicochemical Properties
- Lipophilicity: Fluorinated analogs (e.g., 1,1-difluoro derivatives) exhibit higher logP values compared to non-fluorinated counterparts like {6-methylspiro[2.5]octan-6-yl}methanamine (C9H17N), enhancing membrane permeability .
- Solubility : Hydrochloride salts (e.g., 1,1-Difluorospiro[2.5]octan-6-amine HCl) demonstrate improved aqueous solubility (>50 mg/mL) compared to free amines .
- Stability: The 1,1-difluoro substitution in the target compound reduces metabolic oxidation at the spiro junction compared to non-fluorinated spirocycles .
Biological Activity
(1,1-Difluorospiro[2.5]octan-6-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H15F2N
- Molecular Weight : 175.22 g/mol
- CAS Number : 1783664-65-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The difluorinated spiro structure enhances its lipophilicity, potentially increasing its ability to cross biological membranes and interact with intracellular targets.
Interaction with Receptors
Research indicates that compounds with spirocyclic structures can exhibit significant binding affinity to various receptors, including:
- Serotonin Receptors : Potential modulation of neurotransmitter systems.
- Dopamine Receptors : Implications in neuropharmacology and potential use in treating disorders like schizophrenia.
Antimicrobial Activity
Studies have suggested that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, indicating potential for development as an antimicrobial agent.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | MCF-7 (Breast Cancer) | 20 | |
| Anticancer | A549 (Lung Cancer) | 25 |
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various compounds, this compound was tested against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 15 µM, supporting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
Another study focused on the effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 20 µM, indicating effective inhibition of cell proliferation. Mechanistic studies suggested that this effect may be due to the induction of apoptosis pathways.
Q & A
Basic: What are the optimal synthetic routes for (1,1-Difluorospiro[2.5]octan-6-yl)methanamine, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups, followed by functionalization of the methanamine moiety. Purification is achieved via column chromatography (silica gel, eluting with EtOAc/hexane mixtures) or recrystallization. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR analysis, with characteristic signals for the spirocyclic core (e.g., δ 3.2–3.8 ppm for methanamine protons) .
Advanced: How can reaction conditions be tuned to avoid ring-opening during functionalization of the spirocyclic core?
The spirocyclic structure’s stability depends on reaction pH, temperature, and solvent polarity. For example, nucleophilic substitutions should be conducted in aprotic solvents (e.g., DMF or THF) at 0–25°C to prevent acid- or base-mediated ring degradation. Computational modeling (DFT studies) predicts strain energy thresholds, guiding reagent selection (e.g., mild reducing agents like NaBH₄ over LiAlH₄ for ketone reductions) .
Basic: What spectroscopic techniques are critical for structural confirmation?
- NMR : ¹⁹F NMR shows distinct signals for geminal fluorines (δ -120 to -140 ppm, J ~ 250 Hz). ¹H NMR reveals methanamine protons (δ 2.8–3.5 ppm, split due to coupling with fluorines).
- MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (theoretical m/z 190.11 for C₉H₁₅F₂N) .
- X-ray crystallography (if crystalline): Resolves spirocyclic geometry and fluorine positioning .
Advanced: How does the difluoro group influence bioactivity and metabolic stability?
The electron-withdrawing fluorine atoms enhance lipophilicity (logP ~1.8), improving blood-brain barrier penetration. They also resist oxidative metabolism, increasing half-life (t₁/₂ > 6h in vitro hepatocyte assays). In silico docking studies suggest fluorines form halogen bonds with target enzymes (e.g., monoamine oxidases) .
Basic: What are the compound’s solubility and storage requirements?
The free base is sparingly soluble in water (<1 mg/mL) but soluble in DMSO or ethanol. Storage at 2–8°C under inert gas (Ar) prevents amine oxidation. The hydrochloride salt (CAS 1955530-17-2) is hygroscopic and requires desiccated conditions .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities or stereochemical variations. Strategies include:
- Chiral HPLC to isolate enantiomers (spiro centers can induce stereoselectivity).
- Bioassays with rigorous controls : Compare batch-to-batch activity using standardized enzyme inhibition protocols (e.g., IC₅₀ for MAO-A/MAO-B).
- Metabolite profiling (LC-MS/MS) to rule out degradation products .
Advanced: What computational tools are suited for modeling its interactions with biological targets?
- Molecular docking (AutoDock Vina) : Use the PubChem 3D structure (CID 123063 analog) to predict binding poses in MAO-B (PDB ID 2V5Z).
- MD simulations (GROMACS) : Assess stability of fluorine-protein interactions over 100-ns trajectories.
- QSAR : Correlate substituent effects (e.g., replacing methanamine with bulkier groups) with activity .
Basic: What safety precautions are required during handling?
The compound is a Category 3 irritant (H335). Use PPE (nitrile gloves, goggles) and work in a fume hood. Spills should be neutralized with 5% acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
